molecular formula C24H19BrO4 B2759642 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 4-methylbenzenecarboxylate CAS No. 306730-04-1

4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 4-methylbenzenecarboxylate

Cat. No. B2759642
CAS RN: 306730-04-1
M. Wt: 451.316
InChI Key: KPNDPJFEJKBAPV-UKTHLTGXSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups including a bromo group, a methoxy group, an acryloyl group, and two phenyl rings . The exact structure would depend on the specific arrangement of these groups within the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Functional Polymers Research into similar compounds has been conducted to understand their application in creating functional polymers. For example, derivatives of dihydroxyphenyl and methoxybenzotriazole have been treated with acryloyl chloride to produce monomers that were homo-polymerized and copolymerized with styrene and methyl methacrylate. These polymers were characterized and found to have specific applications due to their unique properties (Xi, Bassett, & Vogl, 1984).

Drug Release Studies Another study focused on the synthesis of novel crosslinkers, including compounds similar to 4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 4-methylbenzenecarboxylate, for use in drug release studies from polymeric hydrogels. These hydrogels demonstrated controlled drug release rates influenced by the crosslinking density and the type of monomer used, highlighting the compound's potential in drug delivery applications (Arun & Reddy, 2005).

Photocrosslinking Properties Investigations into acrylate and methacrylate monomers with photocrosslinkable properties have also been conducted. These studies have explored how derivatives, similar to the chemical , can be utilized in creating polymers with specific photocrosslinking characteristics, useful in various material science applications (Reddy, Subramanian, & Sainath, 1998).

Antioxidant Activity in Marine Algae Research has also explored the antioxidant activity of bromophenols in marine algae. While not directly related to the compound , these studies highlight the broader interest in bromophenol derivatives for their potent antioxidant activities, which could be relevant for food preservation and pharmaceutical applications (Li, Li, Gloer, & Wang, 2011).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with biological systems in a variety of ways, depending on its structure and the specific conditions .

Future Directions

Given the limited information currently available about this compound, future research could focus on elucidating its synthesis, structure, reactivity, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

[4-[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrO4/c1-16-3-5-18(6-4-16)24(27)29-21-11-7-17(8-12-21)22(26)13-9-19-15-20(25)10-14-23(19)28-2/h3-15H,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNDPJFEJKBAPV-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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